molecular formula C19H16ClN3OS B2820736 3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536713-58-3

3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2820736
CAS No.: 536713-58-3
M. Wt: 369.87
InChI Key: XIPHWCQTXOLXKZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The compound features a 3-chlorophenyl group at the 3-position and an isopropylthio (-S-iPr) substituent at the 2-position. The chloro substituent on the phenyl ring contributes electron-withdrawing effects, while the isopropylthio group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-11(2)25-19-22-16-14-8-3-4-9-15(14)21-17(16)18(24)23(19)13-7-5-6-12(20)10-13/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPHWCQTXOLXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(4-Chlorophenyl)-2-Phenacylsulfanyl-5H-Pyrimido[5,4-b]indol-4-one (CAS 536715-50-1)

  • Structural Differences : The 4-chlorophenyl substituent (vs. 3-chlorophenyl) and phenacylsulfanyl (-S-CH₂COPh) group (vs. isopropylthio) .
  • Physicochemical Properties :
    • Molecular Weight: 445.9 g/mol (higher due to the phenacyl group).
    • LogP (XLogP3): 5.9 (indicative of high lipophilicity).
    • Hydrogen Bond Acceptors: 4 (vs. 4 in the target compound).

3-(3-Methoxyphenyl)-2-(Isopropylthio)-3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS 536706-83-9)

  • Structural Differences : Methoxy (-OCH₃) at the 3-position of the phenyl ring (vs. -Cl) .
  • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro substituent. This may alter binding interactions in biological targets like TLR3.
  • LogP : Expected to be lower than the target compound due to reduced hydrophobicity of -OCH₃ vs. -Cl.

Variations in the Thioether Substituent

3-(4-Ethoxyphenyl)-2-(2-Oxo-2-Pyrrolidin-1-ylethyl)sulfanyl-5H-Pyrimido[5,4-b]indol-4-one (CAS 536708-12-0)

  • Structural Differences : A pyrrolidinylethylsulfanyl group (-S-CH₂CO-pyrrolidine) replaces isopropylthio .
  • Physicochemical Properties :
    • Molecular Weight: ~465 g/mol (higher due to the pyrrolidine moiety).
    • Solubility: Likely reduced due to increased hydrophobicity and rigidity.
  • Biological Relevance : The polar pyrrolidine group may enhance interactions with charged residues in target proteins.

7-Bromo-3-Phenyl-2-Thioxo-2,3-dihydro-1H-Pyrimido[5,4-b]indol-4(5H)-one

  • Structural Differences : Bromine at the 7-position and a thione (C=S) group at the 2-position (vs. isopropylthio) .
  • Activity : Demonstrated TLR4 inhibitory activity, suggesting the thioether/thione group’s critical role in target engagement .

Comparative Analysis of Key Properties

Compound Substituent (Position) Molecular Weight (g/mol) LogP Notable Features
Target Compound 3-Cl, 2-S-iPr ~387.9 ~4.5* Balanced lipophilicity, TLR4 inhibition
3-(4-Chlorophenyl)-2-Phenacylsulfanyl 4-Cl, 2-S-CH₂COPh 445.9 5.9 High steric bulk, reduced permeability
3-(3-Methoxyphenyl)-2-S-iPr 3-OCH₃, 2-S-iPr ~377.9 ~3.8 Electron-donating, lower activity
3-(4-Ethoxyphenyl)-2-Pyrrolidinylethyl 4-OEt, 2-S-CH₂CO-pyrrolidine ~465.0 ~4.2 Enhanced polar interactions
7-Bromo-2-Thioxo 7-Br, 2-C=S ~420.0 ~5.2 TLR4 inhibition, hydrogen-bonding capacity

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction parameters be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives, with key steps including cyclization, sulfur incorporation (via thiolation), and substitution of the chlorophenyl group. Optimization strategies include:
  • Temperature : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use of Pd/C or CuI for efficient coupling reactions .
    Table 1 summarizes critical parameters:
StepParameterOptimal RangeImpact on Yield
CyclizationTemperature60–80°CPrevents decomposition
ThiolationReaction Time6–8 hrsEnsures complete sulfur incorporation
PurificationChromatographyGradient elution (hexane:EtOAc)Purity >95%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with aromatic protons appearing at δ 7.2–8.5 ppm and thiomethyl groups at δ 1.2–1.4 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 425.08) validates molecular formula .
  • HPLC : Purity assessment using C18 columns (retention time ~12 min, 70:30 MeOH:H2_2O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability in kinase inhibition assays) arise from differences in assay conditions or compound purity. Mitigation strategies include:
  • Standardized Assays : Use recombinant enzymes (e.g., EGFR or CDK2) with ATP concentrations fixed at 100 µM .
  • Dose-Response Validation : Triplicate runs with internal controls (e.g., staurosporine) .
  • Purity Thresholds : Ensure >98% purity via HPLC before biological testing .

Q. What methodologies are recommended to study the environmental fate and ecological risks of this compound?

  • Methodological Answer : Environmental impact studies follow the INCHEMBIOL framework :
  • Physicochemical Properties : LogP (calculated ~3.5) predicts bioaccumulation potential.
  • Degradation Studies : Aerobic/anaerobic microbial degradation assays (OECD 301/302 guidelines) .
  • Ecotoxicity : Daphnia magna acute toxicity (48h LC50_{50}) and algal growth inhibition tests .

Q. How does the three-dimensional conformation influence biological activity, and what structural analysis methods are recommended?

  • Methodological Answer : The isopropylthio group’s spatial orientation affects target binding. Key methods include:
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and ring puckering .
  • Molecular Dynamics (MD) Simulations : Predicts stability of protein-ligand complexes (e.g., using AMBER or GROMACS) .
  • SAR Studies : Compare activity of analogs with varied substituents (e.g., methyl vs. ethylthio groups) .

Q. What strategies address low solubility or bioavailability during preclinical development?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
  • Nanoparticle Formulation : Use PEGylated liposomes (size <200 nm, PDI <0.2) for enhanced delivery .
  • Prodrug Design : Introduce ester groups hydrolyzed in vivo (e.g., acetylated hydroxyl derivatives) .

Q. How can molecular docking studies be integrated with experimental data to predict target interactions?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (RMSD <2.0 Å) .
  • Validation : Compare docking scores (e.g., Glide XP) with experimental IC50_{50} values.
  • Free Energy Calculations : MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol correlates with nM activity) .

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